1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride
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Overview
Description
1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrimidine ring attached to a pyrrolidine ring
Mechanism of Action
Target of Action
Derivatives of pyrrolidin-pyrimidine have been reported to act as antagonists of various receptors and modulate a wide range of enzymes .
Mode of Action
It is known that pyrrolidin-pyrimidine derivatives interact with their targets, leading to changes in cellular functions .
Biochemical Pathways
Pyrrolidin-pyrimidine derivatives have been reported to inhibit a wide range of enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Pyrrolidin-pyrimidine derivatives have been reported to have antioxidative and antibacterial properties, and their effects on the cell cycle have been characterized .
Preparation Methods
The synthesis of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and biological activities.
Pyrimidine derivatives:
Pyrrolidin-3-amine derivatives: These compounds have a similar core structure and may be used in similar research applications.
The uniqueness of this compound lies in its combined pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyrimidin-2-ylpyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;/h1,3-4,7H,2,5-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNMEOXZGMHGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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